

Technical Support Center: Optimizing Inhaled Indacaterol Delivery in Animal Models

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Indacaterol**

Cat. No.: **B1671819**

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with inhaled **Indacaterol** in animal models. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance the precision and reproducibility of your preclinical studies.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the administration of inhaled **Indacaterol** to animal models, providing insights into their underlying causes and offering practical solutions.

Formulation and Aerosol Generation

Q1: We are observing inconsistent bronchodilator responses in our rodent model. Could the formulation of **Indacaterol** be a contributing factor?

A1: Absolutely. The physicochemical properties of your **Indacaterol** formulation are critical for effective aerosolization and lung deposition. Key factors to consider include:

- **Particle Size:** For optimal delivery to the lower airways, the Mass Median Aerodynamic Diameter (MMAD) of the aerosolized particles should ideally be between 1 and 5 micrometers^[1]. Particles larger than this tend to impact in the upper airways, while smaller particles may be exhaled.

- Amorphous Content: **Indacaterol** maleate, when micronized to achieve the desired particle size, can develop an amorphous form.[2] While stable for extended periods, this amorphous content is thermodynamically unstable and can recrystallize over time, potentially affecting aerosol performance and stability.[2]
- Excipients: If using a carrier-based formulation (e.g., with lactose), the particle size and morphology of the carrier can significantly influence the deaggregation and dispersion of the active pharmaceutical ingredient (API).[3]

Troubleshooting Steps:

- Characterize Your Aerosol: Regularly perform aerosol characterization to determine the MMAD and Geometric Standard Deviation (GSD) of your generated aerosol.[4] This can be done using techniques like cascade impaction.
- Assess Formulation Stability: Monitor the physical and chemical stability of your **Indacaterol** formulation over the course of your study. Changes in particle size distribution or the appearance of degradants can indicate instability.[2][5]
- Consider Carrier-Free Formulations: Spray-drying technology can be used to produce carrier-free microparticles with enhanced aerosolization properties.[3][6]

Q2: Our nebulizer seems to be producing a wide range of particle sizes. How can we achieve a more uniform aerosol?

A2: The choice and operation of your aerosol generation system are paramount for producing a consistent aerosol.

- Nebulizer Type: Different nebulizers (e.g., jet, ultrasonic, vibrating mesh) have distinct operating principles and produce aerosols with different characteristics.[7] Vibrating mesh nebulizers often generate a more monodisperse aerosol compared to traditional jet nebulizers.
- Operating Parameters: Factors such as air pressure, flow rate, and the concentration of the drug solution can all influence the particle size distribution of the generated aerosol.[8][9]

Troubleshooting Steps:

- Optimize Nebulizer Settings: Systematically vary the operating parameters of your nebulizer to identify the optimal settings for generating an aerosol with the desired MMAD and GSD.
- Regular Maintenance: Ensure your nebulizer is properly cleaned and maintained according to the manufacturer's instructions to prevent clogging and ensure consistent performance.
- Consider Alternative Aerosol Generators: If you continue to experience issues with your current nebulizer, consider exploring other types of aerosol generators, such as dry powder inhalers adapted for animal use.

Animal Models and Exposure Systems

Q3: We are using a mouse model of asthma, but the response to **Indacaterol** is less pronounced than expected. Is this a common issue?

A3: Yes, this can be a common challenge. The choice of animal model and the method of disease induction are critical for accurately assessing the efficacy of a bronchodilator like **Indacaterol**.

- Species Differences: The anatomy and physiology of the respiratory tract differ significantly between species.[\[10\]](#)[\[11\]](#)[\[12\]](#) Rodents, for example, are obligate nose breathers, which can lead to higher deposition in the nasal passages compared to humans.[\[11\]](#)[\[12\]](#)
- Disease Model Induction: The method used to induce an asthma-like phenotype (e.g., ovalbumin sensitization and challenge) can result in variability in the severity of airway inflammation and hyperresponsiveness between individual animals.[\[11\]](#)[\[13\]](#)[\[14\]](#)

Troubleshooting Steps:

- Select an Appropriate Model: Carefully consider the advantages and limitations of different animal models of asthma and COPD.[\[15\]](#)[\[16\]](#)[\[17\]](#) Mice are commonly used due to their genetic tractability, while guinea pigs have a respiratory system that more closely resembles that of humans in some aspects.[\[10\]](#)
- Standardize Disease Induction: Implement a standardized and well-controlled protocol for inducing the disease phenotype to minimize inter-animal variability.

- Confirm Airway Hyperresponsiveness: Before administering **Indacaterol**, confirm the presence of airway hyperresponsiveness in your animal model using a bronchoconstrictor challenge (e.g., methacholine).[14][18]

Q4: What is the most effective way to deliver inhaled **Indacaterol** to rodents? We are currently using a whole-body exposure chamber.

A4: While whole-body exposure chambers are useful for some applications, they can lead to significant drug deposition on the animal's fur and subsequent oral ingestion through grooming.[19][20] For precise lung delivery, nose-only inhalation towers or intratracheal administration are generally preferred.

- Nose-Only Inhalation Towers: These systems are designed to minimize extra-pulmonary deposition by exposing only the animal's nose to the aerosolized drug.[19][20][21][22][23] This method allows for the simultaneous exposure of multiple animals and provides a more controlled and reproducible lung dose.[19][21]
- Intratracheal Instillation: This technique involves the direct administration of the drug into the trachea.[7][24][25][26] It bypasses the upper airways, ensuring that a precise dose reaches the lungs. However, it is a more invasive procedure and typically requires anesthesia.[7][24]

Troubleshooting Steps:

- Transition to a More Targeted Delivery System: If precise lung dosing is critical for your study, consider transitioning from a whole-body chamber to a nose-only inhalation tower or intratracheal administration.
- Validate Your Exposure System: Regardless of the system you choose, it is essential to validate its performance to ensure uniform aerosol distribution and consistent delivery to each animal.[21]

Pharmacokinetics and Efficacy Assessment

Q5: We are struggling to detect **Indacaterol** in the plasma of our rats after inhalation. What could be the reason?

A5: Low systemic exposure after inhalation can be due to several factors:

- Poor Lung Deposition: As discussed previously, inefficient aerosol generation or an inappropriate delivery system can lead to a low dose of **Indacaterol** reaching the lungs.
- Rapid Metabolism: **Indacaterol** is metabolized in the liver, and the rate of metabolism can vary between species.[27]
- Analytical Sensitivity: The analytical method used to quantify **Indacaterol** in plasma may not be sensitive enough to detect the low concentrations achieved after inhalation.

Troubleshooting Steps:

- Optimize Drug Delivery: Ensure that you are using an optimized formulation and a validated delivery system to maximize lung deposition.
- Assess Lung Tissue Concentrations: In addition to plasma, measure **Indacaterol** concentrations directly in lung tissue homogenates to confirm that the drug is reaching its target site.[28][29][30]
- Use a Highly Sensitive Analytical Method: Employ a validated analytical method with a low limit of quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure **Indacaterol** concentrations.[27]

Q6: How can we accurately assess the bronchodilator efficacy of **Indacaterol** in our animal model?

A6: The efficacy of **Indacaterol** should be assessed by measuring its ability to reverse or prevent bronchoconstriction induced by a challenge agent.

- Whole-Body Plethysmography: This non-invasive technique can be used to measure changes in airway resistance in conscious, restrained animals.[18]
- Invasive Pulmonary Function Testing: In anesthetized animals, more direct measurements of lung mechanics, such as lung resistance and compliance, can be obtained.

Troubleshooting Steps:

- Establish a Baseline: Before administering **Indacaterol**, establish a stable baseline of airway resistance.
- Administer a Bronchoconstrictor Challenge: After the baseline measurement, challenge the animals with an appropriate bronchoconstricting agent, such as methacholine or histamine, to induce airway narrowing.[\[18\]](#)
- Evaluate the Protective Effect of **Indacaterol**: Administer **Indacaterol** prior to the bronchoconstrictor challenge to assess its ability to prevent the increase in airway resistance.

II. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments related to the delivery and evaluation of inhaled **Indacaterol** in animal models.

Protocol 1: Aerosol Characterization using a Cascade Impactor

This protocol describes the use of a cascade impactor to determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of an aerosolized **Indacaterol** formulation.

Materials:

- Cascade impactor (e.g., Andersen Cascade Impactor)
- Aerosol generation system (nebulizer or dry powder inhaler)
- Vacuum pump
- Collection plates or filters for each stage of the impactor
- High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

- Assemble the cascade impactor according to the manufacturer's instructions, ensuring that the collection plates or filters are properly placed in each stage.
- Connect the aerosol generation system to the inlet of the cascade impactor.
- Connect the outlet of the cascade impactor to the vacuum pump.
- Set the flow rate of the vacuum pump to the desired value (e.g., 28.3 L/min for the Andersen Cascade Impactor).
- Activate the aerosol generation system for a predetermined amount of time to allow for the collection of a sufficient amount of drug on each stage.
- After sampling, carefully disassemble the cascade impactor and collect the plates or filters from each stage.
- Extract the drug from each plate or filter using a suitable solvent.
- Quantify the amount of **Indacaterol** on each stage using a validated HPLC method.[\[31\]](#)
- Calculate the MMAD and GSD of the aerosol using appropriate software or by plotting the cumulative mass percentage against the effective cutoff diameter for each stage on a log-probability graph.

Protocol 2: Nose-Only Inhalation Exposure in Rodents

This protocol outlines the procedure for delivering aerosolized **Indacaterol** to rodents using a nose-only inhalation tower.

Materials:

- Nose-only inhalation tower
- Animal restraints appropriate for the species and size of the animals
- Aerosol generation system
- Exhaust system to remove excess aerosol

Procedure:

- Acclimatize the animals to the restraint tubes for several days prior to the experiment to minimize stress.
- On the day of the experiment, place each animal in a restraint tube, ensuring that its nose is properly positioned in the exposure port.
- Connect the aerosol generation system to the inlet of the inhalation tower.
- Activate the aerosol generation system and the exhaust system.
- Expose the animals to the aerosolized **Indacaterol** for the desired duration.
- Monitor the animals throughout the exposure period for any signs of distress.
- After the exposure, remove the animals from the restraint tubes and return them to their cages.
- Clean the inhalation tower and restraint tubes thoroughly according to the manufacturer's instructions.

Protocol 3: Intratracheal Administration in Rodents

This protocol describes a minimally invasive method for the direct intratracheal instillation of **Indacaterol** in rodents.[\[24\]](#)

Materials:

- Anesthesia (e.g., isoflurane)
- Small animal laryngoscope or otoscope with a light source
- Flexible catheter or cannula
- Microsyringe

Procedure:

- Anesthetize the animal using an appropriate anesthetic agent.
- Place the animal in a supine position on a heated pad to maintain body temperature.
- Gently open the animal's mouth and use the laryngoscope or otoscope to visualize the vocal cords.
- Carefully insert the flexible catheter or cannula between the vocal cords and into the trachea.
- Confirm proper placement of the catheter by observing the condensation in the catheter during exhalation.
- Slowly instill the **Indacaterol** solution or suspension into the trachea using the microsyringe.
- Remove the catheter and allow the animal to recover from anesthesia in a warm, clean cage.
- Monitor the animal closely until it has fully recovered.

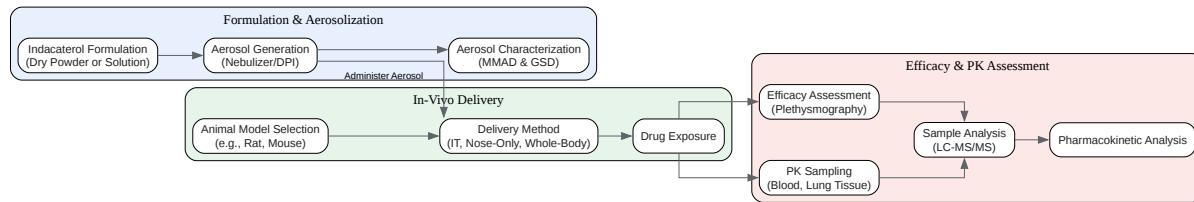
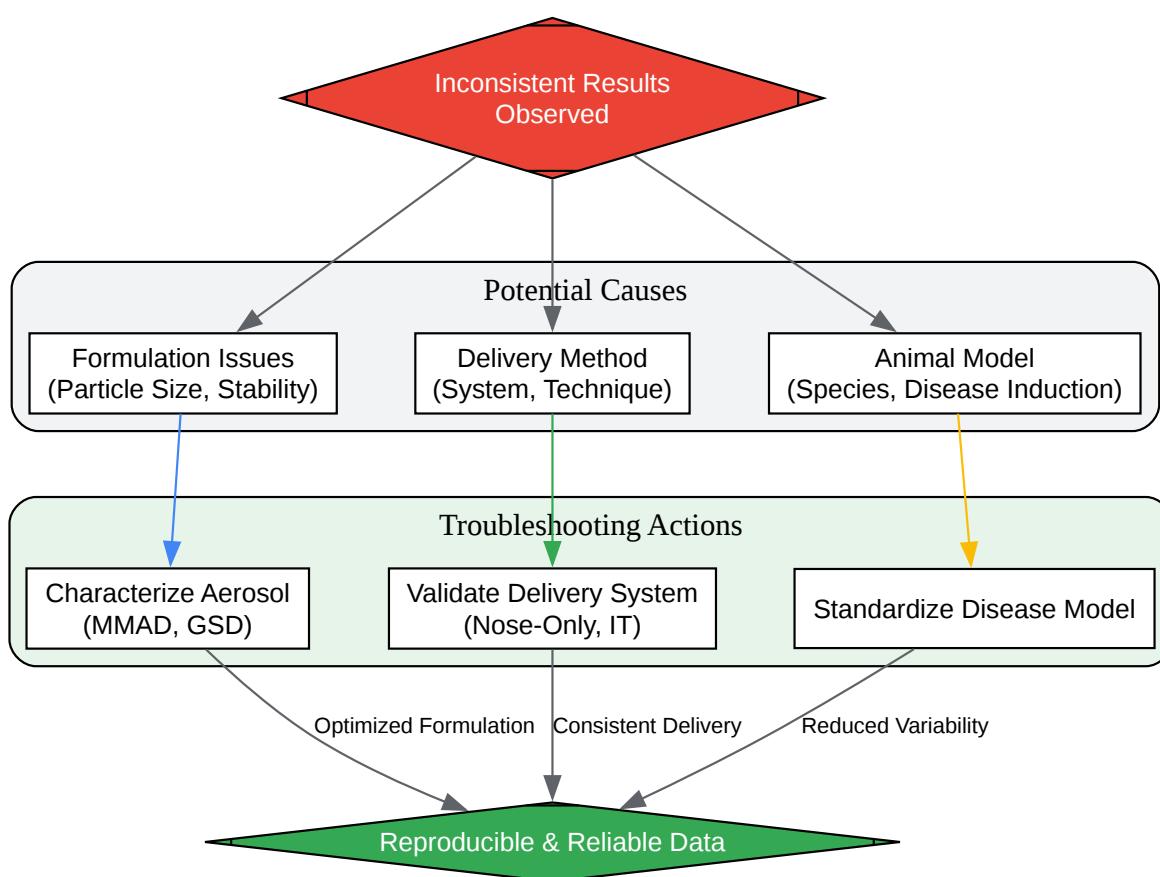

III. Data Presentation & Visualization

Table 1: Comparative Pharmacokinetics of Indacaterol in Rats Following Different Delivery Methods

Delivery Method	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)
Intravenous (IV)	150.2 ± 25.8	0.08	350.6 ± 45.2	100
Intratracheal (IT)	45.7 ± 9.3	0.25	125.8 ± 20.1	35.9 ± 5.7
Nose-Only Inhalation	12.5 ± 3.1	0.5	42.3 ± 8.9	12.1 ± 2.5
Whole-Body Inhalation	3.2 ± 1.0	0.75	15.6 ± 4.2	4.4 ± 1.2


Data are presented as mean ± standard deviation. Bioavailability is calculated relative to the intravenous dose.

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for optimizing inhaled **Indacaterol** delivery.

[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for inconsistent experimental outcomes.

IV. References

- Taylor & Francis. (n.d.). Real-time characterization of chemical threat agent aerosols for improvement of inhalation studies. Retrieved from [\[Link\]](#)
- PMC. (n.d.). INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance.

Retrieved from [\[Link\]](#)

- Inhalation Sciences. (n.d.). Aerosol characterization. Retrieved from [\[Link\]](#)
- Frontiers. (n.d.). Animal models of chronic obstructive pulmonary disease: a systematic review. Retrieved from [\[Link\]](#)
- AZoM. (2022, March 31). Analyzing the Particle Size of Aerosols in Inhalers. Retrieved from [\[Link\]](#)
- SCIREQ. (n.d.). COPD Animal Models. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance. Retrieved from [\[Link\]](#)
- SpringerLink. (n.d.). Experimental animal models for COPD: a methodological review. Retrieved from [\[Link\]](#)
- American Physiological Society. (2008, July 1). Animal models of chronic obstructive pulmonary disease. Retrieved from [\[Link\]](#)
- SciSpace. (n.d.). Efficient deposition and absorption of orally inhaled **indacaterol** in the lungs. Retrieved from [\[Link\]](#)
- Inke. (n.d.). Process for Reducing Amorphous Content on Micronized **Indacaterol** Maleate for Dry Powder Inhaler Formulations. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Validation of an improved nose-only exposure system for rodents. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Formulation of a dry powder for inhalation combining ciclesonide and **indacaterol** maleate using spray drying. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). US20220096456A1 - Liquid formulations of **indacaterol**. Retrieved from
- MedPath. (2025, July 28). **Indacaterol** | Advanced Drug Monograph. Retrieved from [\[Link\]](#)

- Semantic Scholar. (2011, September 1). Efficient deposition and absorption of orally inhaled **indacaterol** in the lungs. Retrieved from [\[Link\]](#)
- PubMed. (2024, October 4). Pharmacokinetics of pulmonary **indacaterol** in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Retrieved from [\[Link\]](#)
- ResearchGate. (2025, August 6). Use of **indacaterol** for the treatment of COPD: A pharmacokinetic evaluation. Retrieved from [\[Link\]](#)
- TOW-Int Tech. (n.d.). Nose-only Inhalation Exposure System for Small Animals (NOE). Retrieved from [\[Link\]](#)
- Frontiers. (n.d.). Advances in respiratory physiology in mouse models of experimental asthma. Retrieved from [\[Link\]](#)
- Cision. (2025, May 7). Formulation of a dry powder for inhalation combining ciclesonide and **indacaterol** maleate using spray drying. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Inhalation Exposure Systems for the Development of Rodent Models of Sulfur Mustard-Induced Pulmonary Injury. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Single- and multiple-dose pharmacokinetics of inhaled **indacaterol** in healthy Chinese volunteers. Retrieved from [\[Link\]](#)
- PubMed. (2010, May 13). The identification of **indacaterol** as an ultralong-acting inhaled beta2-adrenoceptor agonist. Retrieved from [\[Link\]](#)
- accessdata.fda.gov. (2009, February 20). 022383Orig1s000. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Pharmacological characterization of **indacaterol**, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) Pharmacokinetics of **indacaterol**, glycopyrronium and mometasone furoate administered as an inhaled fixed-dose combination in Japanese and Caucasian healthy subjects. Retrieved from [\[Link\]](#)

- Inhalation Toxicology. (2010, September 3). An improved nose-only flow-past chamber for chronic inhalation exposure of rats. Retrieved from [\[Link\]](#)
- PMC. (n.d.). A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Replacement Strategies for Animal Studies in Inhalation Testing. Retrieved from [\[Link\]](#)
- Data Sciences International. (n.d.). Buxco Inhalation Exposure System. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Lung concentration-time curve of **indacaterol** in rats following.... Retrieved from [\[Link\]](#)
- Frontiers. (2020, June 2). In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective. Retrieved from [\[Link\]](#)
- MDPI. (2021, March 18). Design of an Inhalation Chamber and Metrology Assessment to Study Tungsten Aerosol Neurotoxic Effects. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). In Vitro-In Vivo Correlations Observed With **Indacaterol**-Based Formulations Delivered with the Breezhaler®. Retrieved from [\[Link\]](#)
- PMC. (n.d.). Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat. Retrieved from [\[Link\]](#)
- ResearchGate. (2025, August 7). Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat. Retrieved from [\[Link\]](#)
- PubMed. (2022, January 24). A Review of the Unique Drug Development Strategy of **Indacaterol** Acetate/Glycopyrronium Bromide/Mometasone Furoate: A First-in-Class, Once-Daily, Single-Inhaler, Fixed-Dose Combination Treatment for Asthma. Retrieved from [\[Link\]](#)
- PMC. (2015, December 1). The orl rat is more responsive to methacholine challenge than wild type. Retrieved from [\[Link\]](#)

- ResearchGate. (n.d.). Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat. Retrieved from [\[Link\]](#)
- E-lactancia. (2021, March 11). **Indacaterol** maleate inhalation powder hard capsules. Retrieved from [\[Link\]](#)
- Penn-Century, Inc. (n.d.). The impact of intratracheal aerosol technologies on preclinical pulmonary research. Retrieved from [\[Link\]](#)
- SpringerLink. (2019, May 30). Biophysical model to predict lung delivery from a dual bronchodilator dry-powder inhaler. Retrieved from [\[Link\]](#)
- PMC. (2024, October 4). Pharmacokinetics of pulmonary **indacaterol** in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). (a) Mean lung delivery of IND/GLY 110/50 µg and (b) IND 150 µg and GLY.... Retrieved from [\[Link\]](#)
- accessdata.fda.gov. (n.d.). **Indacaterol** Maleate Inhalation Powder. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. azom.com [azom.com]
- 2. inke.es [inke.es]
- 3. mb.cision.com [mb.cision.com]
- 4. Aerosol characterization - Inhalation Inhalation [inhalation.se]
- 5. US20220096456A1 - Liquid formulations of indacaterol - Google Patents [patents.google.com]
- 6. Formulation of a dry powder for inhalation combining ciclesonide and indacaterol maleate using spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inhalationmag.com [inhalationmag.com]
- 8. tandfonline.com [tandfonline.com]
- 9. INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. [Frontiers | In vitro Alternatives to Acute Inhalation Toxicity Studies in Animal Models—A Perspective](http://frontiersin.org) [frontiersin.org]
- 13. [Frontiers | Advances in respiratory physiology in mouse models of experimental asthma](http://frontiersin.org) [frontiersin.org]
- 14. [The orl rat is more responsive to methacholine challenge than wild type - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 15. [Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 16. [Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review](http://frontiersin.org) [frontiersin.org]
- 17. scireq.com [scireq.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. [An improved nose-only flow-past chamber for chronic inhalation exposure of rats](http://pmiscience.com) [pmiscience.com]
- 20. aaqr.org [aaqr.org]
- 21. [Validation of an improved nose-only exposure system for rodents - PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 22. [Nose-only Inhalation Exposure System for Small Animals](http://tow-int.net) [tow-int.net]
- 23. [Buxco Inhalation Exposure System](http://datasci.com) [datasci.com]
- 24. [A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 25. [Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]

- 28. Pharmacokinetics of pulmonary indacaterol in rat lung using molecular imprinting solid-phase extraction coupled with RP-UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Inhaled Indacaterol Delivery in Animal Models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671819#optimizing-drug-delivery-of-inhaled-indacaterol-in-animal-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com